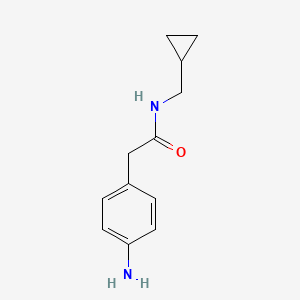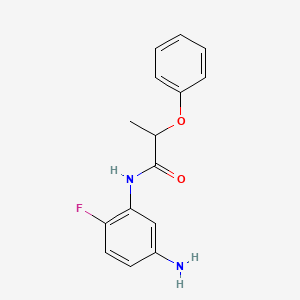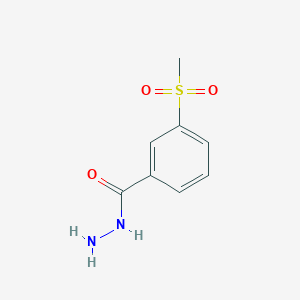
3-(Methylsulfonyl)benzohydrazide
概要
説明
3-(Methylsulfonyl)benzohydrazide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzohydrazide core with a methylsulfonyl group attached . The exact structure and geometric parameters would require further investigation.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Further details about its physical and chemical properties, such as melting point, boiling point, and density, are not provided in the retrieved papers.科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
One application involves the microwave-assisted synthesis of 1,2,4-triazole derivatives, utilizing benzohydrazide derivatives in multi-component reactions. This process is noted for its efficiency and economic benefits. The synthesized compounds have demonstrated significant in vitro anthelmintic and antimicrobial activities, comparing favorably with standard drugs (Panda, Kumar, & Sahoo, 2022).
Structural Characterization and Molecular Interaction
Another study focuses on the structural characterization of N′-[1-(5-Bromo-2-hydroxyphenyl)ethylidene]-3,4,5-trihydroxybenzohydrazide dimethyl sulfoxide solvate trihydrate. It reveals the molecule's nearly planar structure and the formation of zigzag chains through intermolecular hydrogen bonds (Gwaram et al., 2010).
Bioactive Schiff Base Compounds
Further research into bioactive Schiff base compounds synthesized from benzohydrazide and sulfonohydrazide derivatives highlights their potent biological activities. These activities include antibacterial, antifungal, antioxidant, and cytotoxic effects. The compounds also show promising interaction with Salmon sperm DNA, indicative of potential therapeutic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Photoinduced Sulfonylation
A radical relay strategy has been developed for the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes, demonstrating an efficient photoinduced sulfonylation process. This methodology highlights the importance of 3-(Methylsulfonyl)benzohydrazide in the generation of methylsulfonyl-containing compounds under mild conditions (Gong, Wang, Ye, & Wu, 2019).
Antioxidant Activity of Ketone Derivatives
Research on the antioxidant activity of ketone derivatives of gallic hydrazide derived Schiff bases underscores the compound's role in synthesizing derivatives with significant anti-oxidant activity. This study emphasizes the potential of benzohydrazide derivatives in developing new antioxidant agents (Dighade & Parikh, 2017).
作用機序
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
The exact mode of action of 3-(Methylsulfonyl)benzohydrazide is currently unknown . It’s important to note that the mode of action can vary depending on the specific targets and the biological context in which the compound is active.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other compounds, and specific conditions within the body.
特性
IUPAC Name |
3-methylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-14(12,13)7-4-2-3-6(5-7)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQVGKOKFZZZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

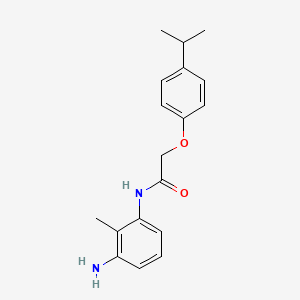
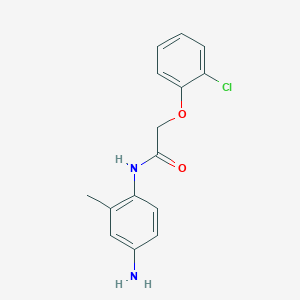
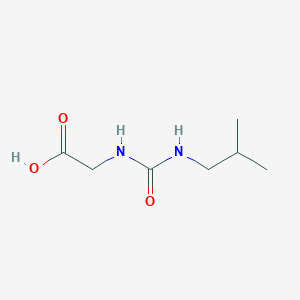
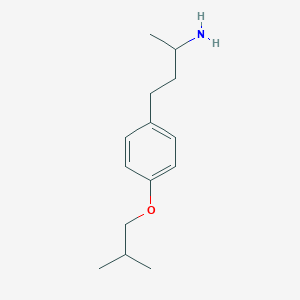
![Methyl 4-[(cyclopropylamino)methyl]benzoate](/img/structure/B3174451.png)

![N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174464.png)

![N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine](/img/structure/B3174477.png)
![2-[2-(3-Fluorophenyl)ethoxy]acetic acid](/img/structure/B3174479.png)
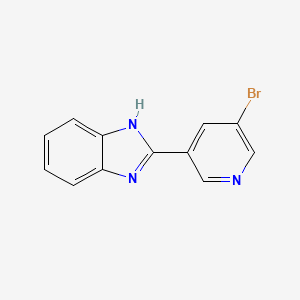
![1-{3-[(2-Furylmethoxy)methyl]phenyl}methanamine](/img/structure/B3174500.png)
